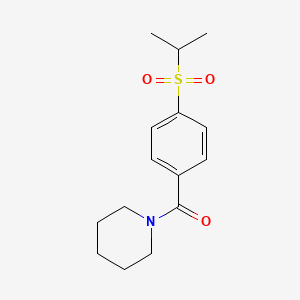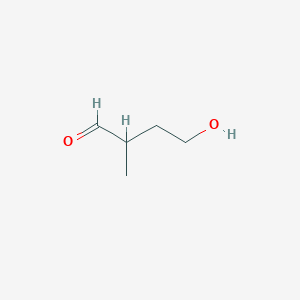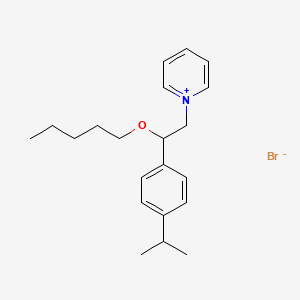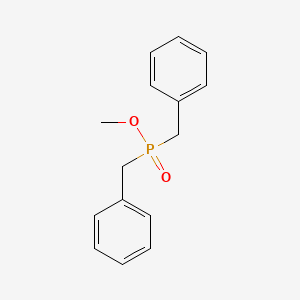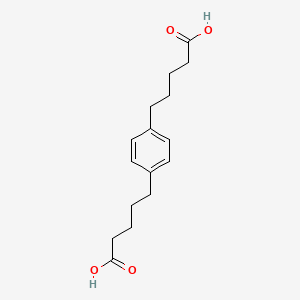
Nickel;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel and vanadium are transition metals that form various compounds with unique properties and applications. Nickel-vanadium compounds are known for their catalytic, electronic, and structural properties, making them valuable in various scientific and industrial fields. These compounds often exhibit interesting chemical behaviors due to the combination of nickel’s catalytic abilities and vanadium’s multiple oxidation states.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-vanadium compounds can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and electrodeposition. One common method involves the reduction and nitridation of vanadium precursors in the presence of nickel. For example, vanadium nitride can be prepared by reducing vanadium pentoxide with calcium metal and then nitriding the product at high temperatures .
Industrial Production Methods
In industrial settings, nickel and vanadium are often recovered from heavy petroleum feedstock through processes like fluid/critical/supercritical extraction, thermal and catalytic cracking, hydrogenation, coking, and gasification . These methods allow for the extraction of metal-enriched byproducts, which can then be processed to obtain high-purity nickel and vanadium compounds.
Chemical Reactions Analysis
Types of Reactions
Nickel-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, vanadium compounds can exhibit multiple oxidation states, ranging from +2 to +5, and can participate in redox reactions. Nickel compounds, on the other hand, are known for their catalytic properties and can facilitate hydrogenation and dehydrogenation reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of nickel-vanadium compounds include hydrogen, carbon monoxide, and various acids and bases. For example, the Mond process involves the reaction of nickel oxide with water gas (a mixture of hydrogen and carbon monoxide) to produce nickel tetracarbonyl, which decomposes to yield pure nickel .
Major Products Formed
The major products formed from the reactions of nickel-vanadium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of vanadium pentoxide with calcium metal can produce vanadium nitride, while the reaction of nickel oxide with water gas can yield pure nickel metal .
Scientific Research Applications
Nickel-vanadium compounds have a wide range of scientific research applications, including:
Biological Systems: Vanadium compounds have been investigated for their potential therapeutic applications, including the treatment of diabetes and cancer.
Material Science: Nickel-vanadium alloys are used in the development of hydrogen separation membranes due to their high hydrogen permeability and mechanical stability.
Mechanism of Action
The mechanism of action of nickel-vanadium compounds varies depending on their specific application. In catalysis, these compounds often function by providing active sites for the adsorption and activation of reactants. For example, vanadium compounds can activate enzymes by complexing with ligands, while nickel compounds can facilitate hydrogenation reactions by adsorbing hydrogen molecules .
In biological systems, vanadium compounds can modulate signaling pathways by interacting with protein tyrosine phosphatases and kinases, thereby influencing cellular processes such as glucose metabolism and cell proliferation .
Comparison with Similar Compounds
Nickel-vanadium compounds can be compared with other transition metal compounds, such as those of chromium, molybdenum, and tungsten. These compounds share similar catalytic and electronic properties but differ in their specific applications and reactivity. For example:
Chromium Compounds: Known for their use in stainless steel and as catalysts in oxidation reactions.
Molybdenum Compounds: Used in hydrodesulfurization catalysts and as electrode materials in energy storage devices.
Tungsten Compounds: Employed in high-temperature applications and as catalysts in various chemical reactions
Nickel-vanadium compounds are unique due to the combination of nickel’s catalytic properties and vanadium’s multiple oxidation states, which provide a wide range of reactivity and applications.
Properties
CAS No. |
12503-47-8 |
|---|---|
Molecular Formula |
NiV3 |
Molecular Weight |
211.518 g/mol |
IUPAC Name |
nickel;vanadium |
InChI |
InChI=1S/Ni.3V |
InChI Key |
SLOLVHGFRCBCOQ-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[V].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

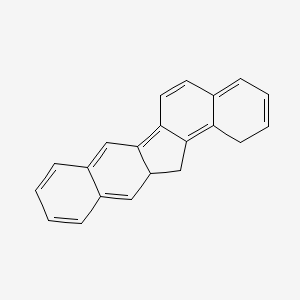
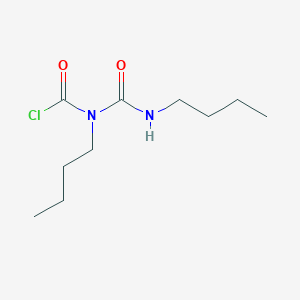
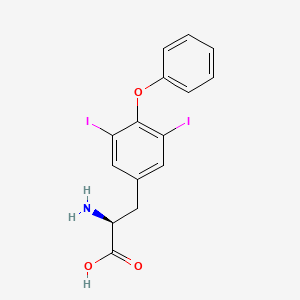

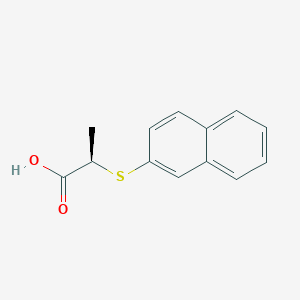
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
